molecular formula C8H14ClNO B2409760 trans-1-Chloro-2-acetamido cyclohexane CAS No. 24281-07-0

trans-1-Chloro-2-acetamido cyclohexane

Cat. No. B2409760
CAS RN: 24281-07-0
M. Wt: 175.66
InChI Key: FDJBPALZTFVDEV-HTQZYQBOSA-N
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Description

Trans-1-Chloro-2-acetamido cyclohexane is a chemical compound . It is a disubstituted cyclohexane, which means it has two different groups attached to the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a chlorine atom and an acetamido group attached . The most stable conformation of this compound would have both substituents in the equatorial position .


Chemical Reactions Analysis

The E2 elimination reaction is a common reaction for compounds like this compound . This reaction involves the removal of two substituents with the addition of a strong base, resulting in an alkene .

Scientific Research Applications

  • Selenium Intermediates in Functionalization : trans-1-Chloro-2-acetamido cyclohexane can be utilized in the functionalization of cyclohexane using selenium intermediates. This process involves the oxidation of selenium by halogens, leading to high yields of halide-containing products with cis geometry (Morella & Ward, 1985).

  • NMR Spectroscopy in Physical Organic Chemistry : This compound can be used in educational settings for experiments involving NMR spectroscopy. It aids in determining the conformational equilibrium of this compound, demonstrating the influence of solvent polarity on equilibrium (Kutateladze & Hornback, 2001).

  • Reductive-Cleavage Conditions in Sugar Derivatives : It's instrumental in studying the mechanism of anomerization of sugar derivatives under reductive-cleavage conditions. This research provides insights into the rapid conversion of acetamido sugar derivatives to oxazolinium ions (Ahn & Gray, 1996).

  • Chiral Recognition in Stereoselective Acylation : The compound plays a role in understanding the chiral recognition and kinetic resolution of cyclohexane-1,2-diols. This involves studying the thermodynamic preferences and barriers for acyl transfer in chiral complexes (Shinisha & Sunoj, 2009).

  • Ionophores for Cations : It serves as a precursor in synthesizing cyclohexanedioxydiacetamides, which are suitable ionophores for cations like K+ and Ca2+. This application is significant in coordination chemistry (Lin, Souza, & Alt, 1988).

  • Catalysis in Hydrochlorination of Olefins : The compound demonstrates utility in studying the hydrochlorination of olefins, showing how different catalysts can influence the selectivity and yield of the reaction (Delaude & Laszlo, 1991).

  • Asymmetric Allyl-Metal Bonding : It is involved in creating enantiomerically pure cis and trans isomers in palladium complexes, elucidating structural differences and asymmetric bonding in allylpalladium complexes (Jonasson et al., 2000).

Mechanism of Action

The mechanism of action for the E2 elimination reaction involves a single step concerted reaction with one transition state . The leaving groups must be coplanar in order to form a pi bond .

properties

IUPAC Name

N-[(1R,2R)-2-chlorocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBPALZTFVDEV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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